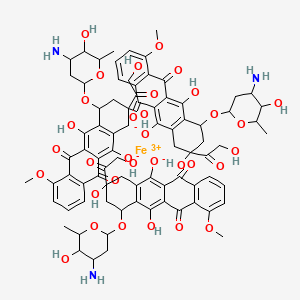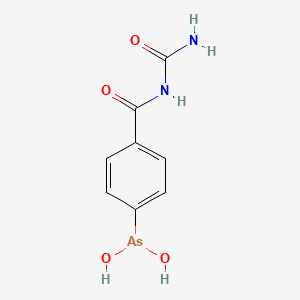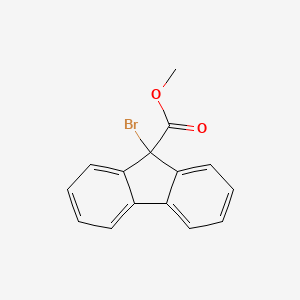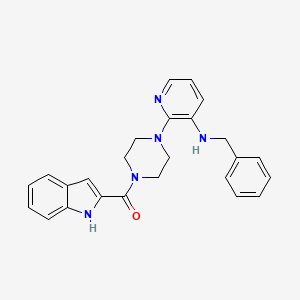
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole compound.
Incorporation of the Pyridinyl Group: The pyridinyl group can be attached via a coupling reaction, such as Suzuki coupling, using a boronic acid derivative of the pyridine and a halogenated intermediate.
Final Assembly: The final compound is obtained by combining the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(1H-indol-2-ylcarbonyl)-1H-benzotriazole
- Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-pyridinyl)-
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((phenylmethyl)amino)-2-pyridinyl)- is unique due to the presence of the phenylmethyl group attached to the pyridinyl moiety, which may enhance its binding affinity and specificity towards certain biological targets
Propiedades
Número CAS |
153473-56-4 |
|---|---|
Fórmula molecular |
C25H25N5O |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
[4-[3-(benzylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C25H25N5O/c31-25(23-17-20-9-4-5-10-21(20)28-23)30-15-13-29(14-16-30)24-22(11-6-12-26-24)27-18-19-7-2-1-3-8-19/h1-12,17,27-28H,13-16,18H2 |
Clave InChI |
LJRNOCGYBNRDSO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C=CC=N2)NCC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


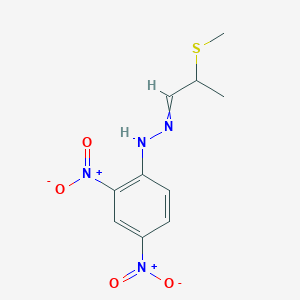
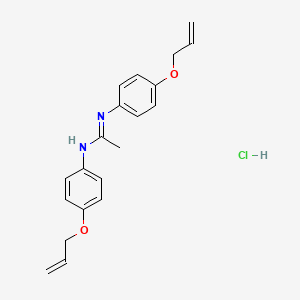
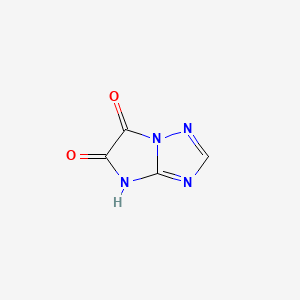
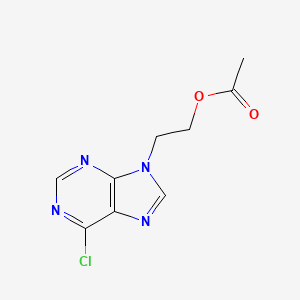
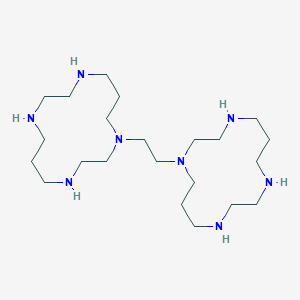
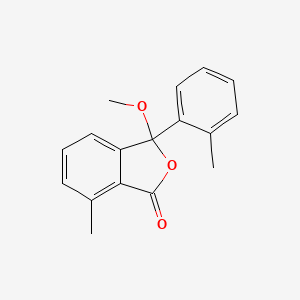
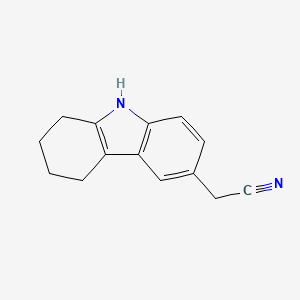
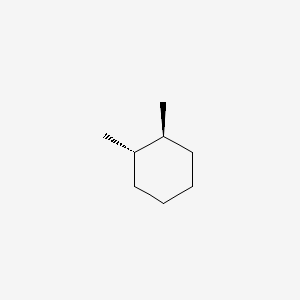
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
